Gastric Prokinetic Potency: Active Moiety (Compound 19) Delivers ≥ 1.5‑Fold Greater Effect Than Metoclopramide or Cisapride
The active amphoteric acid derived from butyl 2-(4-aminopiperidin-1-yl)acetate (compound 19) achieved a gastric antral motility index ≥ 150% of baseline at both 0.1 and 1.0 mg/kg i.v., graded '++' in the original study. By comparison, metoclopramide (1a) never exceeded 125% of baseline ('+' grade) at either dose, and cisapride (1b) reached the '++' threshold only at 1.0 mg/kg i.v. while yielding only '+' at 0.1 mg/kg [1]. This indicates a wider effective dose range and superior potency for the compound-19-derived pharmacophore.
| Evidence Dimension | Gastric antral motility (% of baseline motor index) in conscious dogs, intravenous administration |
|---|---|
| Target Compound Data | Compound 19 (active acid): '++' (≥ 150% of baseline) at 0.1 and 1.0 mg/kg i.v. |
| Comparator Or Baseline | Metoclopramide (1a): '+' (< 125%) at 0.1 and 1.0 mg/kg i.v.; Cisapride (1b): '+' at 0.1 mg/kg, '++' at 1.0 mg/kg i.v. |
| Quantified Difference | Compound 19 superior to metoclopramide by at least one activity grade at both doses; superior to cisapride at the low dose (0.1 mg/kg). |
| Conditions | Conscious dog model; motility measured by strain-gauge force transducer; symbols defined as: '++' ≥ 150%, '+' 125–150%, '±' < 125% of basal motor index. |
Why This Matters
For procurement decisions, this demonstrates that the pharmacophore accessible from butyl 2-(4-aminopiperidin-1-yl)acetate provides a wider therapeutic window for gastric prokinetic effect than the two historical clinical standards, metoclopramide and cisapride.
- [1] Sakaguchi J, Iwasaki N, Iwanaga Y, Saito T, Takahara E, Kato H, Hanaoka M. Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chem Pharm Bull (Tokyo). 2001 Apr;49(4):424-36. doi: 10.1248/cpb.49.424. Table 5. View Source
